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Compound of Interest

Compound Name: 3-Bromohexan-2-one

Cat. No.: B1654935

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromohexan-2-one

Abstract

3-Bromohexan-2-one is an alpha-halo ketone, a class of organic compounds highly valued for
their synthetic versatility.[1] This guide provides a detailed examination of the molecular
structure, bonding characteristics, and spectroscopic profile of 3-Bromohexan-2-one. It
explores the electronic effects that govern its reactivity and outlines experimental workflows for
its synthesis and characterization. This document is intended for researchers, scientists, and
professionals in drug development who utilize halo-ketones as intermediates in complex
organic synthesis.

Molecular Structure and Identification

3-Bromohexan-2-one is a six-carbon ketone with a bromine atom located on the carbon
adjacent (alpha-position) to the carbonyl group.[1] This substitution pattern is central to its
chemical properties. The molecule possesses a chiral center at the C3 carbon, meaning it can
exist as two enantiomers.

Quantitative and identifying data for 3-Bromohexan-2-one are summarized in the table below.
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Property Value Source
CAS Number 29584-99-4 [2][3]14]
Molecular Formula CeH11BrO [21[3][4]
Molecular Weight 179.05 g/mol [2][5]
Canonical SMILES CCCC(C(=0)C)Br [2][4]

INChl=1S/C6H11BrO/c1-3-4-
InChl [2][4]
6(7)5(2)8/h6H,3-4H2,1-2H3

OEQXOJMOWATNQN-
InChliKey [2][4]
UHFFFAOYSA-N

Hydrogen Bond Acceptor

1 2][6
Count [2lie]
Rotatable Bond Count 3 [2][6]
Topological Polar Surface Area  17.1 A2 [41[6]

Bonding and Electronic Effects

The reactivity of 3-Bromohexan-2-one is a direct consequence of its bonding and the
electronic interplay between the carbonyl group and the adjacent bromine atom.

e Carbonyl Group (C=0): The C=0 double bond is strong and highly polarized, with the
electronegative oxygen atom drawing electron density from the carbonyl carbon. This
creates a significant dipole and renders the carbonyl carbon electrophilic.

e Alpha-Carbon (Ca-Br Bond): The primary electronic feature of a-halo ketones is the inductive
effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond.[7] This
withdrawal of electron density makes the a-carbon (C3) highly electron-deficient and thus
extremely susceptible to nucleophilic attack.[1][7] This enhanced reactivity is significantly
greater than that of a corresponding alkyl halide.[7]

» Alpha-Hydrogen Acidity: The presence of two electron-withdrawing groups (the carbonyl and
the halogen) increases the acidity of the hydrogen atoms on the carbons adjacent to the
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carbonyl group.[8] This property is exploited in base-catalyzed reactions like the Favorskii
rearrangement.[1][8]

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and structural elucidation of 3-
Bromohexan-2-one. The expected data from key spectroscopic techniques are summarized
below.
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Technique Feature Expected Observation
Strong absorption band around
1715 cm™1 (typical for

IR Spectroscopy C=0 Stretch

saturated aliphatic ketones).[9]
[10]

1H NMR Spectroscopy

a-CH Proton (on C3)

Deshielded proton, expected
chemical shift around 4.0-4.5

ppm, split by adjacent protons.

o'-CHs Protons (on C1)

Singlet, deshielded by the
carbonyl group, expected

chemical shift around 2.1-2.3
ppm.[9][10]

Other Alkyl Protons

Signals in the typical alkyl
region (approx. 0.9-1.7 ppm).

13C NMR Spectroscopy

Carbonyl Carbon (C2)

Highly deshielded, with a
characteristic resonance in the
190-215 ppm range.[9][11]

a-Carbon (C3)

Signal shifted downfield due to
the attached bromine atom.

Mass Spectrometry

Molecular lon Peak (M+)

Observable peak
corresponding to the molecular
weight (179/181 due to Br
isotopes).[10][12]

a-Cleavage

Fragmentation of the bond
between the carbonyl group
and the a-carbon, yielding a
resonance-stabilized acylium
ion (RCO*).[9][12]

McLafferty Rearrangement

Possible if a y-hydrogen is
present, leading to the loss of

a neutral alkene fragment.[12]
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Experimental Protocols & Workflows
General Synthesis of 3-Bromohexan-2-one

A common method for synthesizing a-bromo ketones is the direct bromination of the
corresponding ketone, such as 2-hexanone, under acidic conditions. The reaction proceeds via
an enol intermediate.

Caption: General Synthesis Workflow for 3-Bromohexan-2-one.

Structural Characterization Workflow

Following synthesis, a systematic workflow is required to confirm the identity and purity of the
product. This involves a combination of the spectroscopic methods detailed previously.

Caption: Spectroscopic Characterization Workflow.

Reactivity and Synthetic Utility

Due to its bifunctional nature, 3-Bromohexan-2-one is an intermediate for a variety of
chemical transformations. The molecule has multiple electrophilic sites that are susceptible to
nucleophilic attack.[7]

Key reaction pathways include:

e Nucleophilic Substitution: The highly electrophilic a-carbon is the primary site for Sn2
reactions with a wide range of nucleophiles (e.g., amines, iodides, phosphites).[7][8] This is
fundamental to its use in building more complex molecular scaffolds.

» Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, a-halo ketones
can rearrange to form carboxylic acid derivatives.[1][8] 3-Bromohexan-2-one would be
expected to yield a derivative of 2-methylpentanoic acid.[1]

» Heterocycle Synthesis: a-Halo ketones are classic precursors for synthesizing heterocycles.
[8][13] For example, reaction with thioamides or thioureas can yield thiazoles and
aminothiazoles, respectively.[8]
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» Dehydrobromination: Treatment with a base can lead to the elimination of HBr, forming the
corresponding a,B-unsaturated ketone, 3-hexen-2-one.[1]

Caption: Key Reactivity Pathways of 3-Bromohexan-2-one.

Conclusion

The molecular structure and bonding of 3-Bromohexan-2-one are defined by the powerful
electronic influence of its carbonyl group and a-bromine substituent. This arrangement creates
a highly reactive and versatile synthetic intermediate. A thorough understanding of its
spectroscopic properties and reactivity is crucial for its effective application in the synthesis of
pharmaceuticals and other complex organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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